molecular formula C16H16O7 B12597363 Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- CAS No. 647838-94-6

Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)-

Cat. No.: B12597363
CAS No.: 647838-94-6
M. Wt: 320.29 g/mol
InChI Key: NGDVAPMVMSENFR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by oxidation to form the desired methanone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase isozymes by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide . This inhibition can affect various physiological processes, including pH regulation and ion transport.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase isozymes sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

CAS No.

647838-94-6

Molecular Formula

C16H16O7

Molecular Weight

320.29 g/mol

IUPAC Name

(2,3,4-trihydroxyphenyl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C16H16O7/c1-21-11-6-8(7-12(22-2)16(11)23-3)13(18)9-4-5-10(17)15(20)14(9)19/h4-7,17,19-20H,1-3H3

InChI Key

NGDVAPMVMSENFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C(=C(C=C2)O)O)O

Origin of Product

United States

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